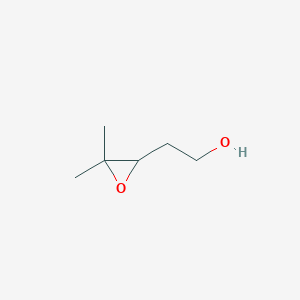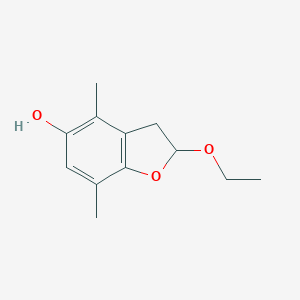
2-(3,3-Dimethyloxiran-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,3-Dimethyloxiran-2-yl)ethanol, also known as DMOE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a chiral epoxide that can be synthesized through various methods, including the reaction of epichlorohydrin with 2,2-dimethyl-1,3-propanediol. DMOE has been extensively studied for its potential applications in the field of organic synthesis, as well as its biological properties.
作用機序
The mechanism of action of 2-(3,3-Dimethyloxiran-2-yl)ethanol is not fully understood. However, it is believed that this compound acts as a nucleophile and reacts with electrophiles to form covalent adducts. This reaction can occur with various electrophiles, including proteins, DNA, and RNA.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects and can protect against neuronal damage.
実験室実験の利点と制限
One of the advantages of using 2-(3,3-Dimethyloxiran-2-yl)ethanol in lab experiments is its chiral nature, which makes it a useful building block for the synthesis of chiral compounds. Additionally, this compound is a relatively stable compound and can be stored for long periods without significant degradation. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cell types, and caution should be taken when handling this compound.
将来の方向性
There are several future directions for the study of 2-(3,3-Dimethyloxiran-2-yl)ethanol. One potential direction is the development of new methods for the synthesis of this compound and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine. Finally, more research is needed to understand the potential toxic effects of this compound and to develop safer methods for handling this compound in the lab.
合成法
The synthesis of 2-(3,3-Dimethyloxiran-2-yl)ethanol can be achieved through various methods, including the reaction of epichlorohydrin with 2,2-dimethyl-1,3-propanediol in the presence of a strong base such as sodium hydroxide. This reaction yields this compound as a colorless liquid with a boiling point of 109-110°C. Other methods of synthesis include the reaction of 2,2-dimethyl-1,3-propanediol with oxirane in the presence of a catalyst such as zinc chloride.
科学的研究の応用
2-(3,3-Dimethyloxiran-2-yl)ethanol has been extensively studied for its potential applications in the field of organic synthesis. It can be used as a chiral building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. This compound has also been used as a solvent for the resolution of racemic mixtures and as a reagent for the synthesis of chiral epoxides.
特性
CAS番号 |
162131-96-6 |
|---|---|
分子式 |
C6H12O2 |
分子量 |
116.16 g/mol |
IUPAC名 |
2-(3,3-dimethyloxiran-2-yl)ethanol |
InChI |
InChI=1S/C6H12O2/c1-6(2)5(8-6)3-4-7/h5,7H,3-4H2,1-2H3 |
InChIキー |
ZPGGKNZDYTVOTP-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)CCO)C |
正規SMILES |
CC1(C(O1)CCO)C |
同義語 |
Oxiraneethanol, 3,3-dimethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4(3H)-Pyrimidinone, 6-hydroxy-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B66908.png)





![Furo[3,2-b]pyridine-5-carbonitrile](/img/structure/B66919.png)


![1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol](/img/structure/B66927.png)

![3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B66933.png)